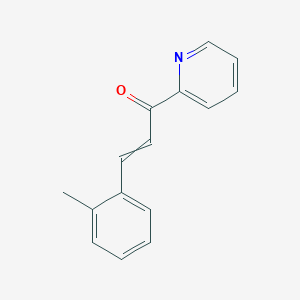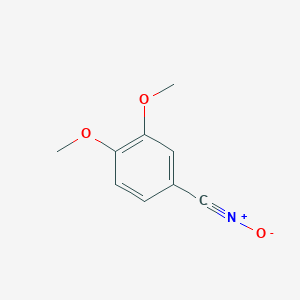
4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of amino, sulfo, and dicarboxylic acid functional groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by nitration and subsequent reduction to introduce the amino group. The carboxylic acid groups are then introduced through oxidation reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid involves its interaction with various molecular targets and pathways. The amino and sulfo groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 1,8-Naphthalenedicarboxylic acid
- 5-Sulfonaphthalene-1,8-dicarboxylic acid
Comparison: 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid is unique due to the presence of both amino and sulfo groups, which impart distinct chemical and biological properties
Propiedades
| 141645-92-3 | |
Fórmula molecular |
C12H9NO7S |
Peso molecular |
311.27 g/mol |
Nombre IUPAC |
4-amino-5-sulfonaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO7S/c13-7-3-1-5(11(14)15)9-6(12(16)17)2-4-8(10(7)9)21(18,19)20/h1-4H,13H2,(H,14,15)(H,16,17)(H,18,19,20) |
Clave InChI |
CBGWXPRHASHBDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)

![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)



![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)

![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)

